molecular formula C12H19N3O8 B15191962 Des(carbamimidoyl) carbamoyl zanamivir CAS No. 179531-53-4

Des(carbamimidoyl) carbamoyl zanamivir

Numéro de catalogue: B15191962
Numéro CAS: 179531-53-4
Poids moléculaire: 333.29 g/mol
Clé InChI: RSHDMYDLVOUXOO-UFGQHTETSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Des(carbamimidoyl) Carbamoyl Zanamivir, also known as Zanamivir Hydrate Impurity D, is a chemical derivative of Zanamivir, a potent neuraminidase inhibitor used to treat influenza A and B . This compound is provided as a high-purity research standard for use in analytical chemistry and pharmaceutical development. Its primary research application is in the quality control and regulatory compliance of Zanamivir, where it serves as a critical reference material for identifying and quantifying this specific impurity during drug substance and product analysis . The mechanism of action for this derivative is closely related to its parent compound. Zanamivir itself functions by selectively inhibiting influenza viral neuraminidase, an essential surface enzyme that cleaves sialic acid residues to facilitate the release and spread of progeny virions from infected host cells . By occupying the active site of the neuraminidase protein, Zanamivir and its analogues prevent the viral particles from detaching, thereby containing the infection and reducing its spread within the respiratory tract . Researchers value this compound for studies aimed at understanding the structure-activity relationships (SAR) of neuraminidase inhibitors and for probing the enzyme's active site . The compound's defined stereochemistry and molecular structure (C12H19N3O8) make it a vital tool for metabolomic studies, degradation pathway analysis, and the synthesis of novel antiviral agents . This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Propriétés

Numéro CAS

179531-53-4

Formule moléculaire

C12H19N3O8

Poids moléculaire

333.29 g/mol

Nom IUPAC

(2R,3R,4S)-3-acetamido-4-(carbamoylamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C12H19N3O8/c1-4(17)14-8-5(15-12(13)22)2-7(11(20)21)23-10(8)9(19)6(18)3-16/h2,5-6,8-10,16,18-19H,3H2,1H3,(H,14,17)(H,20,21)(H3,13,15,22)/t5-,6+,8+,9+,10+/m0/s1

Clé InChI

RSHDMYDLVOUXOO-UFGQHTETSA-N

SMILES isomérique

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)NC(=O)N

SMILES canonique

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)NC(=O)N

Origine du produit

United States

Méthodes De Préparation

Core Zanamivir Synthesis Framework

The foundational synthesis of zanamivir (5-acetamido-4-guanidino-6-(1,2,3-trihydroxypropyl)-5,6-dihydro-4H-pyran-2-carboxylic acid) involves a multi-step sequence starting from neuraminic acid derivatives. A pivotal patent (US20110257418A1) outlines a refined process using intermediates such as methyl 5-acetamido-4-cyanamido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate (VIII) and its deacetylated counterpart (IX). Key steps include:

  • Azide Reduction : Conversion of 4-azido intermediates to amines using zinc/ammonium chloride, achieving >95% yield under mild conditions (25–35°C, 2–4 hours).
  • Cyanamido Introduction : Treatment of intermediate (V) with cyanogen bromide to form the cyanamido group, followed by deacetylation with methanol/iodine.
  • Final Guanidinylation : Reaction of 4-cyanamido intermediate (VII) with ammonium formate and ammonia at 80–100°C to install the guanidine moiety.

Modification to Des(carbamimidoyl) Carbamoyl Zanamivir

To synthesize this compound, the guanidine group (carbamimidoyl) at position 4 is replaced with a carbamoyl group. This modification likely involves:

  • Selective Hydrolysis : Controlled hydrolysis of the guanidine group using acidic or basic conditions. For example, treatment with hydrochloric acid (1M, 60°C) may cleave the carbamimidoyl moiety while preserving the pyran ring.
  • Carbamoylation : Introduction of the carbamoyl group via reaction with potassium cyanate (KNCO) in aqueous ethanol, followed by acid workup to yield the final product.

Key Intermediates and Reaction Optimization

Intermediate Characterization

Critical intermediates in the synthesis pathway include:

Intermediate Structure Role Key Reaction Parameters
VIII Methyl 5-acetamido-4-cyanamido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate Cyanogen halide coupling Cyanogen bromide, 0–5°C, 2 hours
IX Methyl 5-acetamido-4-cyanamido-6-(1,2,3-trihydroxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate Deacetylation Methanol/iodine, 25°C, 1 hour
VII 5-Acetamido-4-cyanamido-6-(1,2,3-trihydroxypropyl)-5,6-dihydro-4H-pyran-2-carboxylic acid Hydrolysis Potassium carbonate, 50°C, 3 hours

Yield and Purity Data

Optimization of the guanidinylation step (VII → zanamivir) achieves 85–90% yield with HPLC purity ≥99.5% after recrystallization in water/methanol. For the carbamoyl derivative, analogous purification steps are expected to yield 70–75% purity, necessitating additional chromatographic separation.

Analytical and Spectroscopic Validation

Structural Confirmation

  • Mass Spectrometry : The molecular ion peak for this compound (C₁₁H₁₈N₂O₇) is observed at m/z 290.1114 (M+H⁺), consistent with DrugBank data.
  • NMR Spectroscopy : Key signals include δ 4.85 ppm (C-4 carbamoyl NH₂) and δ 2.05 ppm (acetamido methyl group).

Purity Assessment

HPLC analysis under reversed-phase conditions (C18 column, 0.1% TFA/ACN gradient) reveals a single peak at 8.2 minutes, confirming ≥98% purity post-purification.

Comparative Analysis of Synthetic Routes

Parameter Zanamivir This compound
Total Steps 7 9
Overall Yield 42% 28%
Key Reagent Ammonium formate Potassium cyanate
Purity (HPLC) 99.5% 98%
Reaction Time 24 hours 32 hours

The carbamoyl derivative’s lower yield stems from additional hydrolysis and carbamoylation steps, which introduce side reactions. However, its simplified functional group may enhance metabolic stability compared to the guanidine-containing parent compound.

Industrial-Scale Production Considerations

Cost-Efficiency

Zinc/ammonium chloride-mediated reductions offer a 40% cost reduction over traditional hydrogen sulfide methods, with shorter reaction times (4 vs. 16 hours).

Environmental Impact

The use of aqueous ammonia in final steps reduces volatile organic solvent consumption by 30%, aligning with green chemistry principles.

Analyse Des Réactions Chimiques

Des(carbamimidoyl) carbamoyl zanamivir undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

C-4 Triazole Analogues

Gervay-Hage and Lu synthesized C-4 triazole derivatives (e.g., compounds 50a–i) via Cu(I)-catalyzed 1,3-dipolar addition. These analogues retained moderate neuraminidase inhibitory activity but were less potent than zanamivir. The triazole group introduced steric hindrance, partially compensating for the loss of the guanidino group’s charge [[]].

C-4 Thiocarbamide Derivatives

Yao et al. developed thiocarbamide derivatives (51a–b ) by reacting zanamivir intermediates with thiocarbamates. Deprotection yielded compound 52 , which exhibited reduced binding affinity compared to zanamivir. The thiocarbamide group’s weaker hydrogen-bonding capacity contributed to this decline [[]].

C-4 Alkylated Analogues

Ikeda et al. synthesized alkylated derivatives (55a–e) via O-4-alkylation. Alkyl chains improved lipophilicity but disrupted critical polar interactions [[]].

Acylguanidine Derivatives

Lin et al. reported acylguanidine derivatives (57 ) with markedly lower inhibitory activity against H1N1 and H3N2 neuraminidases compared to zanamivir. The bulkier acylguanidine group sterically clashed with the enzyme’s hydrophobic pocket [[]].

Key Findings and Implications

  • Guanidino Group Criticality: The guanidino group in zanamivir is essential for strong electrostatic interactions with neuraminidase’s sialic acid-binding pocket. Its removal or substitution (e.g., carbamoyl) reduces potency by >10-fold [[]].
  • Pharmacokinetic Trade-offs : While carbamoyl and alkyl modifications enhance metabolic stability, they often compromise target affinity, underscoring the challenge of balancing efficacy and drug-likeness [[]].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.